molecular formula C18H17NO6S B2633568 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 1798418-48-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2633568
CAS No.: 1798418-48-0
M. Wt: 375.4
InChI Key: XHKBXHWKKWELPH-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a complex organic compound featuring a combination of benzodioxole, furan, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by their functionalization to introduce the sulfonyl and azetidine groups. The final step involves the formation of the prop-2-en-1-one linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and potential bioactivity.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structural motifs, such as:

Uniqueness

What sets (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one apart is its unique combination of benzodioxole, furan, and azetidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c20-18(6-4-13-3-5-16-17(8-13)25-12-24-16)19-9-15(10-19)26(21,22)11-14-2-1-7-23-14/h1-8,15H,9-12H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKBXHWKKWELPH-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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